molecular formula C25H24N4O2 B2636636 4-tert-butyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 1003555-87-0

4-tert-butyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2636636
CAS No.: 1003555-87-0
M. Wt: 412.493
InChI Key: TWSJYMBJZZYKCD-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a benzamide derivative featuring a pyrido[2,3-d]pyrimidin-4-one core. This compound is characterized by a tert-butyl group on the benzamide moiety and a 2-methyl-4-oxo-pyrido[2,3-d]pyrimidinyl substituent attached to the para-position of the phenyl ring.

Properties

IUPAC Name

4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-16-27-22-21(6-5-15-26-22)24(31)29(16)20-13-11-19(12-14-20)28-23(30)17-7-9-18(10-8-17)25(2,3)4/h5-15H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSJYMBJZZYKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases, leading to antiproliferative effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Structural Insights :

  • Core Heterocycle: The pyrido[2,3-d]pyrimidinone core in the target compound differs from the pyrido[1,2-a]pyrimidinone in CAS 917748-53-7.
  • Halogenation : Fluorine and chlorine substituents (e.g., in and ) increase electronegativity and may enhance target affinity or metabolic stability. The trifluoro derivative (F307-0077) exhibits a higher molecular weight (422.35 vs. 408.81 for the chloro analog), which could influence pharmacokinetics .

Biological Activity

The compound 4-tert-butyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into distinct moieties:

  • Benzamide : A common structural component in pharmaceuticals.
  • Pyrido[2,3-d]pyrimidine : A heterocyclic structure known for various biological activities.
  • Tert-butyl group : Often enhances lipophilicity and bioavailability.

Molecular Formula

  • Molecular Weight : Approximately 350.4 g/mol
  • Chemical Formula : C₁₈H₃₃N₃O

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Study : A study demonstrated that derivatives with pyrido[2,3-d]pyrimidine cores showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed moderate antibacterial activity, suggesting potential for development as an antimicrobial agent .

Enzyme Inhibition

Inhibitory effects on key enzymes have been documented:

  • Acetylcholinesterase (AChE) Inhibition : The compound demonstrated significant AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 < 10 µM
AntimicrobialModerate against bacteria
AChE InhibitionSignificant

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the compound's efficacy:

ModificationEffect on ActivityReference
Addition of tert-butylIncreased lipophilicity
Variation in phenyl groupAltered binding affinity

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